2-[1-(2-methoxyphenyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine
Descripción
Propiedades
IUPAC Name |
[1-(2-methoxyphenyl)-5-pyridin-2-yltriazol-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2/c1-33-23-13-6-5-12-22(23)31-25(21-11-7-8-16-27-21)24(28-29-31)26(32)30-17-14-20(15-18-30)19-9-3-2-4-10-19/h2-14,16H,15,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINVDQLCSQGREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methoxyphenyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The dihydropyridine moiety can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia. The final step involves coupling the triazole and dihydropyridine intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(2-methoxyphenyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[1-(2-methoxyphenyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-[1-(2-methoxyphenyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues from Pyridine-Based Heterocycles
describes pyridine derivatives with diverse substituents (e.g., Cl, NO₂, Br) and molecular weights (466–545 g/mol). A comparison is tabulated below:
Key Observations :
- Electron-withdrawing groups (NO₂, Br) increase melting points compared to electron-donating groups (CH₃, OCH₃) due to stronger intermolecular forces .
Triazole-Containing Heterocycles
highlights coumarin-pyrimidine-tetrazole hybrids (e.g., compound 4i ), which share a multi-heterocyclic architecture but differ in core rings (pyrimidine vs. pyridine) and substituent positioning.
Key Observations :
- The triazole-pyridine core in the target compound offers greater synthetic accessibility via click chemistry compared to tetrazole-pyrimidine systems .
- Coumarin derivatives exhibit inherent fluorescence, a property absent in the target compound but useful for bioimaging .
Spectroscopic Data Analysis
While the target compound’s spectral data is unavailable, provides benchmarks for pyridine-based systems:
- 1H NMR : Aromatic protons in pyridine/triazole regions resonate at δ 7.2–8.5 ppm . The methoxy group (δ ~3.8 ppm) and tetrahydropyridine protons (δ 1.5–4.0 ppm) would distinguish the target compound.
- IR : A carbonyl stretch (C=O) near 1680–1720 cm⁻¹ and triazole C-N stretches at 1450–1550 cm⁻¹ are expected .
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging its triazole core formation. Key steps include:
- Use of sodium ascorbate and CuSO₄·5H₂O as catalysts in DMF/water mixtures to drive cyclization .
- Monitoring reaction progress via TLC and optimizing temperature (60–80°C) to minimize side products.
- Purification via recrystallization (EtOH/H₂O) to achieve >90% purity . Comparative studies suggest solvent polarity and catalyst loading significantly impact yield (DMF > THF, 10 mol% Cu catalyst optimal) .
Q. What spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer: A multi-technique approach is essential:
- NMR (¹H/¹³C): Assign methoxyphenyl protons (δ 3.8–4.1 ppm) and tetrahydropyridine carbons (δ 25–35 ppm) .
- X-ray crystallography: Resolve steric effects of the 1,2,3-triazol-5-yl group and confirm tetrahydropyridine conformation .
- HRMS: Validate molecular weight (expected [M+H]⁺ ~495.2) and isotopic patterns .
Q. What preliminary bioactivity assays are recommended for this compound?
Methodological Answer: Prioritize enzyme/receptor binding studies:
- Microbial assays: Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC ≤ 8 µg/mL suggests potency) .
- Enzyme inhibition: Screen against acetylcholinesterase (Ellman’s method) or kinases (ATPase assays) due to structural similarity to known inhibitors .
- Cytotoxicity: Use MTT assays on HEK-293 cells (IC₅₀ > 50 µM indicates low toxicity) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized using computational and experimental design?
Methodological Answer: Integrate Design of Experiments (DoE) and quantum chemical calculations:
- DoE: Apply fractional factorial design to test variables (temperature, solvent, catalyst ratio) and identify interactions via ANOVA .
- Reaction path search: Use DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity in triazole formation .
- Machine learning: Train models on existing reaction data (e.g., yield vs. solvent polarity) to recommend optimal conditions .
Q. How to resolve contradictions in bioactivity data across structural analogs?
Methodological Answer: Cross-validate using structure-activity relationship (SAR) and crystallographic data :
- SAR: Compare analogs (e.g., 4-phenyl vs. 4-fluorophenyl substituents) to isolate electronic effects on enzyme binding .
- Molecular docking: Simulate ligand-receptor interactions (e.g., AutoDock Vina) to explain divergent MIC values in microbial assays .
- Crystal structure overlays: Align X-ray data of analogs to identify steric clashes or hydrogen-bonding discrepancies .
Q. What advanced strategies are used to study metabolic stability and degradation pathways?
Methodological Answer: Combine in vitro and in silico approaches:
- Microsomal assays: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- Degradant identification: Use high-resolution mass spectrometry (HRMS/MS) to trace oxidation products (e.g., N-oxide formation on pyridine) .
- QSAR models: Predict metabolic hotspots (e.g., methoxyphenyl group) using software like Schrödinger’s QikProp .
Methodological Challenges & Data Interpretation
Q. How to address low reproducibility in synthetic yields across labs?
Methodological Answer: Standardize protocols and validate impurities:
- Batch consistency: Use HPLC to quantify residual solvents (e.g., DMF ≤ 500 ppm) and byproducts (e.g., unreacted azides) .
- Inter-lab calibration: Share reference spectra (NMR, HRMS) via open-access databases to align characterization .
- Air-sensitive steps: Conduct reactions under N₂ to prevent oxidation of tetrahydropyridine intermediates .
Q. What computational tools are recommended for predicting toxicity and off-target effects?
Methodological Answer: Leverage toxicogenomics and proteome-wide docking :
- ADMET Prediction: Use SwissADME or ProTox-II to estimate hepatotoxicity and hERG channel inhibition .
- Phosphoproteomic profiling: Apply mass spectrometry-based screens to detect kinase off-targets .
- CYP450 inhibition assays: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
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